1-(3,4-diethoxybenzoyl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
azepan-1-yl-(3,4-diethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-3-20-15-10-9-14(13-16(15)21-4-2)17(19)18-11-7-5-6-8-12-18/h9-10,13H,3-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZEPIIYXVCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCCCCC2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 3,4 Diethoxybenzoyl Azepane
Retrosynthetic Analysis of 1-(3,4-Diethoxybenzoyl)azepane
A logical retrosynthetic analysis of this compound begins with the disconnection of the amide bond, a robust and common transformation. This primary disconnection reveals two key synthons: the azepane ring and 3,4-diethoxybenzoyl chloride.
The 3,4-diethoxybenzoyl chloride can be traced back to the commercially available or readily synthesized 3,4-diethoxybenzoic acid. This acid, in turn, can be prepared from a simpler catechol derivative through a Williamson ether synthesis by reacting it with two equivalents of an ethylating agent.
The azepane synthon presents a more varied array of synthetic possibilities. Its formation is a central challenge in the synthesis of many nitrogen-containing heterocycles. The retrosynthetic pathways for the azepane core can be broadly categorized into ring-closing and ring-expansion strategies, which will be explored in detail in the subsequent sections.
Classical and Modern Synthetic Approaches to the Azepane Core
The construction of the seven-membered azepane ring is a well-explored area of synthetic organic chemistry, driven by the prevalence of this motif in natural products and pharmaceutically active compounds.
Ring-Closing Strategies
Intramolecular cyclization reactions are a cornerstone of heterocyclic synthesis. For the azepane core, several ring-closing strategies have been effectively employed.
Ring-Closing Metathesis (RCM): A powerful and versatile method for the formation of cyclic olefins, RCM has been successfully applied to the synthesis of azepane precursors. orgsyn.orgwikipedia.org This reaction typically involves a diene substrate and a ruthenium-based catalyst, such as a Grubbs catalyst, to form the cyclic alkene, which can then be hydrogenated to the saturated azepane. The efficiency of RCM is highly dependent on the catalyst and reaction conditions. orgsyn.org
Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is a direct and efficient method for constructing the azepane ring. researchgate.netnih.govnih.govrsc.org This one-pot reaction involves the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the corresponding cyclic amine. Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices.
Ring-Expansion Methodologies
Ring-expansion reactions offer an alternative approach to the azepane core, often starting from more readily available five- or six-membered ring precursors.
Beckmann Rearrangement: The Beckmann rearrangement of a cyclohexanone (B45756) oxime provides a classic route to a caprolactam, the cyclic amide precursor to azepane. derpharmachemica.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The oxime is typically treated with a strong acid, such as sulfuric acid or polyphosphoric acid, to induce the rearrangement. The resulting lactam can then be reduced to the corresponding azepane.
Schmidt Reaction: The Schmidt reaction provides another avenue for ring expansion. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.orgbyjus.com Treating a cyclohexanone with hydrazoic acid (HN₃) in the presence of a strong acid leads to the formation of a lactam, which can subsequently be reduced to azepane.
Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of the unsubstituted azepane core are less common, the principles of MCRs can be applied to generate highly functionalized azepane derivatives.
Regioselective Acylation and Diethoxylation Strategies
The synthesis of the 3,4-diethoxybenzoyl moiety requires precise control over the regioselectivity of the diethoxylation of a suitable aromatic precursor. A common starting material is protocatechuic acid (3,4-dihydroxybenzoic acid). A Williamson ether synthesis, employing an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base, can be used to selectively ethylate the two hydroxyl groups.
Once 3,4-diethoxybenzoic acid is obtained, it must be activated for the acylation of azepane. A standard method for this is the conversion of the carboxylic acid to the corresponding acyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.
The final step in the synthesis of this compound is the acylation of the azepane nitrogen. This nucleophilic acyl substitution is generally a high-yielding reaction.
Optimization of Reaction Conditions for this compound Synthesis
Table 1: Key Parameters for the Optimization of the Acylation of Azepane
| Parameter | Options and Considerations |
| Solvent | Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used to avoid reaction with the acyl chloride. |
| Base | A non-nucleophilic organic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is typically added to neutralize the HCl generated during the reaction. An excess of the amine reactant can also serve as the base. |
| Temperature | The reaction is often carried out at room temperature, but cooling to 0 °C may be necessary to control the exothermicity of the reaction and minimize side products. |
| Catalyst | While often not strictly necessary, catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to accelerate the reaction, particularly with less reactive acylating agents or hindered amines. tandfonline.comrsc.orgnih.govacs.orgtsijournals.com |
| Reaction Time | The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. |
By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to high yields and purity of the desired product.
Stereochemical Control and Diastereoselective Synthesis Considerations
The control of stereochemistry in the synthesis of substituted azepanes is a significant challenge due to the conformational flexibility of the seven-membered ring. Several methodologies have been developed to address this, enabling the diastereoselective synthesis of functionalized azepanes.
One notable method involves the diastereoselective hydroboration of substituted tetrahydroazepines. This approach has been utilized to synthesize oxo-azepines, where the hydroboration of a tetrahydroazepine intermediate proceeds in a substrate-dependent diastereoselective manner to furnish regioisomeric azepanols. nih.gov These azepanols can then be oxidized to the corresponding oxo-azepines. The regioselectivity of the hydroboration can be influenced by the choice of catalyst, with rhodium catalysts showing potential for improving regioselectivity, albeit sometimes with a decrease in conversion due to a competing hydrogenation pathway. nih.gov
Another powerful strategy for stereocontrol is the osmium-catalyzed tethered aminohydroxylation. This method has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.gov The key step involves the reaction of an allylic alcohol with an appropriately tethered nitrogen source in the presence of an osmium catalyst, which forms the new C-N bond with complete regio- and stereocontrol. nih.gov Subsequent intramolecular reductive amination affords the desired stereochemically defined azepane. nih.gov
Piperidine ring expansion offers another avenue for the stereoselective and regioselective synthesis of azepane derivatives. Diastereomerically pure azepanes have been prepared using this strategy with excellent yield and selectivity. rsc.org The stereochemical outcome of this ring expansion process has been investigated using computational methods to understand the underlying mechanistic details. rsc.org
The diastereoselective epoxidation of allylic diols derived from Baylis-Hillman adducts also presents a viable, albeit indirect, route. organic-chemistry.org The resulting epoxides can be further manipulated to introduce desired functionalities with controlled stereochemistry.
The following table summarizes key diastereoselective reactions applicable to the synthesis of substituted azepanes:
| Reaction | Substrate | Reagents/Catalyst | Key Feature |
| Hydroboration | Tetrahydroazepine | Pinacolborane, Rh(COD)(DPPB)BF4 | Diastereoselective formation of azepanols. nih.gov |
| Tethered Aminohydroxylation | Allylic alcohol with aroyloxycarbamate | Osmium catalyst | Complete regio- and stereocontrol of C-N bond formation. nih.gov |
| Piperidine Ring Expansion | Substituted Piperidine | Not specified | Exclusive stereoselectivity and regioselectivity. rsc.org |
Synthesis of Analogues and Derivatives of this compound
The synthesis of analogues and derivatives of this compound can be achieved by modifying either the benzoyl moiety or the azepane ring. These modifications are crucial for structure-activity relationship studies.
Modification of the Benzoyl Moiety:
A diverse range of analogues can be synthesized by reacting azepane with various substituted benzoyl chlorides. This allows for the introduction of different functional groups on the aromatic ring, such as alkyl, alkoxy, halogen, or nitro groups. The general synthesis would involve the coupling of azepane with the corresponding acid chloride in the presence of a base.
Modification of the Azepane Ring:
The synthesis of derivatives with substituents on the azepane ring requires more elaborate synthetic strategies. The methods described for stereochemical control, such as diastereoselective hydroboration and subsequent oxidation, can be employed to introduce hydroxyl and keto functionalities at various positions on the azepane ring. nih.gov
Furthermore, the photochemical dearomative ring expansion of substituted nitroarenes provides a versatile route to a wide array of polysubstituted azepanes. nih.gov By starting with different substituted nitroarenes, one can generate a library of azepane cores that can then be acylated with 3,4-diethoxybenzoyl chloride to produce the desired analogues. nih.gov
Ring expansion of substituted piperidines is another effective method for creating substituted azepane derivatives with high stereoselectivity. rsc.org This allows for the synthesis of azepanes with pre-defined stereocenters, which can then be N-acylated.
The following table outlines strategies for the synthesis of analogues:
| Strategy | Approach | Example Reaction | Resulting Analogue |
| Benzoyl Moiety Modification | Acylation with different benzoyl chlorides | Azepane + 4-chlorobenzoyl chloride | 1-(4-chlorobenzoyl)azepane |
| Azepane Ring Modification | Photochemical ring expansion of nitroarenes | Substituted nitroarene -> Substituted azepane -> Acylation | Substituted this compound nih.gov |
| Azepane Ring Modification | Diastereoselective hydroboration/oxidation | Tetrahydroazepine -> Oxo-azepane -> Acylation | Oxo-derivative of this compound nih.gov |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation of 1 3,4 Diethoxybenzoyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In a hypothetical ¹H NMR spectrum of 1-(3,4-diethoxybenzoyl)azepane, distinct signals would be expected for the aromatic protons of the diethoxybenzoyl group, the methylene (B1212753) protons of the two ethoxy groups, and the methylene protons of the azepane ring. The integration of these signals would correspond to the number of protons in each unique environment. The chemical shifts (δ) are influenced by the electron density around the protons, with aromatic protons typically appearing downfield due to deshielding effects of the benzene (B151609) ring. The ethoxy group protons would exhibit characteristic quartet and triplet patterns due to spin-spin coupling with neighboring protons. The protons on the azepane ring would likely appear as complex multiplets due to their conformational flexibility and coupling with adjacent protons.
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.0-7.2 | m | 3H | Aromatic protons |
| 4.1-4.3 | q | 4H | -OCH₂- protons of ethoxy groups |
| 3.5-3.7 | m | 4H | Azepane ring protons (adjacent to N) |
| 1.6-1.9 | m | 8H | Remaining azepane ring protons |
| 1.4-1.5 | t | 6H | -CH₃ protons of ethoxy groups |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the benzoyl group would be expected to appear significantly downfield (around 170 ppm). The aromatic carbons would resonate in the typical aromatic region (110-160 ppm), with the carbons attached to the electron-donating ethoxy groups appearing at higher field. The carbons of the ethoxy groups and the azepane ring would appear in the aliphatic region of the spectrum.
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (carbonyl) |
| 148-155 | Aromatic C-O |
| 110-130 | Aromatic C-H and C-C |
| 64-65 | -OCH₂- of ethoxy groups |
| 45-50 | Azepane C-N |
| 25-30 | Azepane C-C |
| ~15 | -CH₃ of ethoxy groups |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the azepane ring and the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the benzoyl group to the azepane ring via the carbonyl group and for confirming the positions of the ethoxy groups on the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which can help to determine the preferred conformation of the flexible azepane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. For this compound (C₁₇H₂₅NO₃), the expected exact mass would be calculated and compared with the experimentally determined value to confirm the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of the synthesized this compound and for identifying any potential impurities or side products from the synthesis. The retention time in the gas chromatogram provides a measure of the compound's volatility and interaction with the column stationary phase. The mass spectrum of the eluted compound provides a fragmentation pattern, or "fingerprint," that can be compared to spectral libraries for identification. Key fragmentation pathways for this compound would likely involve the cleavage of the amide bond, loss of the ethoxy groups, and fragmentation of the azepane ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint.
For a hypothetical analysis of this compound, one would expect to observe specific absorption bands corresponding to its constituent functional groups. The spectrum would likely be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the region of 1630-1680 cm⁻¹. Other expected signals would include C-H stretching vibrations from the aromatic ring and the aliphatic azepane ring, as well as C-O stretching from the ethoxy groups.
Hypothetical IR Data Table for this compound:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Amide C=O Stretch | 1630 - 1680 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C-O-C Stretch (Ether) | 1000 - 1300 |
| C-N Stretch (Amide) | 1200 - 1350 |
X-ray Crystallography for Solid-State Structural Confirmation
To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to construct an electron density map of the molecule. From this map, the exact positions of all atoms can be determined. This would confirm the connectivity of the 3,4-diethoxybenzoyl group to the azepane ring and reveal the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations such as a chair or boat form.
Hypothetical Crystallographic Data Table for this compound:
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Key Bond Lengths (Å) | e.g., C=O, C-N, aromatic C-C. |
| Key Bond Angles (°) | e.g., angles within the azepane and benzoyl rings. |
| Torsion Angles (°) | Describing the conformation of the molecule. |
Chiral Chromatography (e.g., SFC) for Enantiomeric Purity Determination
While this compound itself is not chiral, derivatives or related compounds containing stereocenters would require chiral chromatography to separate and quantify the enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient separations than traditional high-performance liquid chromatography (HPLC).
In a hypothetical chiral SFC separation of a related chiral azepane derivative, a chiral stationary phase (CSP) would be employed. The choice of CSP is crucial and is often determined through screening various columns with different chiral selectors. The mobile phase in SFC typically consists of supercritical carbon dioxide mixed with a polar organic modifier, such as methanol (B129727) or ethanol. The differential interaction of the enantiomers with the CSP leads to their separation, allowing for the determination of enantiomeric purity or the isolation of individual enantiomers.
Hypothetical Chiral SFC Method Parameters:
| Parameter | Typical Value/Condition |
| Chiral Stationary Phase (CSP) | e.g., Polysaccharide-based (Cellulose or Amylose derivatives) |
| Column Dimensions | e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol with an additive |
| Flow Rate | e.g., 3.0 mL/min |
| Back Pressure | e.g., 150 bar |
| Column Temperature | e.g., 40 °C |
| Detection | UV at a specific wavelength |
Computational Chemistry and Molecular Modeling Studies of 1 3,4 Diethoxybenzoyl Azepane
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, can elucidate electronic structure, molecular geometry, and conformational preferences.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.gov DFT methods are based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. nih.gov This approach allows for a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.
For 1-(3,4-diethoxybenzoyl)azepane, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G*, can be used to optimize the molecular geometry and determine key electronic parameters. nih.gov These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its potential for electronic transitions. espublisher.com Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich or electron-poor, which is critical for predicting non-covalent interactions with biological targets. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from DFT calculations.
The flexibility of the seven-membered azepane ring in this compound results in a complex conformational landscape. The azepane ring can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net Understanding the relative energies of these conformers is essential, as the biologically active conformation may not be the global minimum energy structure.
Conformational analysis can be performed by systematically rotating the rotatable bonds of the molecule and calculating the energy of each resulting conformer using quantum mechanical methods. This process generates a potential energy surface that reveals the low-energy conformations and the energy barriers between them. For instance, studies on similar seven-membered heterocyclic rings have shown that the twist-boat conformation can be a stable form. nih.govresearchgate.net The presence of the bulky 3,4-diethoxybenzoyl substituent will significantly influence the conformational preferences of the azepane ring.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent effects, and interactions with other molecules. mdpi.comnih.gov
For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the movements of all atoms over a period of nanoseconds or even microseconds. This allows for the observation of how the molecule flexes and changes its shape, providing a more realistic understanding of its conformational flexibility than static models alone. researchgate.net MD simulations are particularly useful for studying how the molecule might interact with a biological target, such as a protein receptor or an enzyme, by revealing the dynamic nature of the binding process. researchgate.net
Docking Studies with Potential Biological Targets (In Silico Screening)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to screen virtual libraries of compounds against a specific biological target, such as a protein receptor, to identify potential drug candidates. nih.gov
Given the structural features of this compound, several potential biological targets could be explored through docking studies. For example, various azepine derivatives have shown activity at serotonin (B10506) and dopamine (B1211576) receptors. nih.gov Docking simulations could be performed to predict the binding affinity and mode of interaction of this compound with the binding sites of these receptors. The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. nih.govnih.gov For instance, the diethoxy groups on the benzoyl moiety could form important hydrogen bonds with receptor residues. nih.gov
Table 2: Illustrative Docking Scores of this compound with Hypothetical Targets
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serotonin 5-HT2A Receptor | -9.5 | Asp155, Ser242 |
| Dopamine D2 Receptor | -8.8 | Asp114, Ser193 |
| Carbonic Anhydrase II | -7.2 | His94, Thr199 |
Note: The data in this table is for illustrative purposes and does not represent actual experimental results.
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) / Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies for Azepane Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools in this regard. nih.govnih.gov
To perform a QSAR study on azepane derivatives, a dataset of compounds with known biological activities would be required. The 3D structures of these molecules would be aligned, and then CoMFA and CoMSIA would be used to generate statistical models that correlate the compounds' 3D properties (steric, electrostatic, hydrophobic, etc.) with their activities. nih.govnih.gov
CoMFA calculates the steric and electrostatic fields around the molecules, while CoMSIA provides a more detailed analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov The resulting models can be visualized as contour maps, which highlight the regions around the molecule where certain properties are favorable or unfavorable for activity. nih.gov These maps can then be used to guide the design of new, more potent derivatives of this compound by suggesting modifications that would enhance the desired properties. For example, a CoMSIA map might indicate that a hydrogen bond acceptor group at a specific position on the azepane ring would increase biological activity. nih.gov
Table 3: Statistical Parameters from a Hypothetical CoMFA/CoMSIA Study of Azepane Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² |
| CoMFA | 0.65 | 0.92 | 0.78 |
| CoMSIA | 0.71 | 0.95 | 0.82 |
Note: This table presents typical statistical values for robust QSAR models and is for illustrative purposes.
Pre Clinical Pharmacological and Biological Investigations of 1 3,4 Diethoxybenzoyl Azepane
In Vitro Enzyme Inhibition and Activation Assays
Comprehensive in vitro enzyme inhibition and activation profiles for 1-(3,4-diethoxybenzoyl)azepane are not available in the reviewed scientific literature.
Kinase Inhibition Profiles (e.g., PKB-alpha, PKA)
No specific data on the inhibitory activity of this compound against protein kinase B-alpha (PKB-alpha) or protein kinase A (PKA) has been found in published studies. Research has been conducted on other, more complex azepane derivatives, which have shown inhibitory activity against these kinases. However, these findings cannot be directly extrapolated to this compound.
Glycosidase Inhibition
There is no available information in the scientific literature regarding the inhibitory effects of this compound on glycosidase enzymes. Studies on other types of azepane derivatives, such as polyhydroxylated azepanes, have demonstrated glycosidase inhibition, but this is a structurally distinct class of compounds.
Other Enzyme Systems of Interest
No studies detailing the activity of this compound on other enzyme systems have been identified in the public domain.
Receptor Binding and Modulation Studies in Non-Human Systems
Specific data from receptor binding assays or modulation studies in non-human systems for this compound are not present in the available scientific literature. While other azepane-containing molecules have been investigated for their affinity to various receptors, including histamine (B1213489) and serotonin (B10506) receptors, no such information is available for the title compound.
In Vitro Cellular Assays for Biological Activity
No published data from in vitro cellular assays designed to assess the biological activity of this compound could be located.
Cell-Based Functional Assays
Information regarding the performance of this compound in cell-based functional assays is not available in the current body of scientific literature.
Mechanism of Action Elucidation in Cell Lines
No studies detailing the mechanism of action of this compound in any cell line have been identified in the available literature. Research into how this compound may interact with cellular targets, such as receptors or enzymes, has not been publicly reported.
In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)
There is no available data from in vivo efficacy studies of this compound in any animal models.
No proof-of-concept studies for this compound in any animal disease models have been published.
There are no published target engagement studies for this compound in animal tissues.
Assessment of Specific Biological Pathways Modulated by this compound
No research has been published assessing the specific biological pathways that may be modulated by this compound.
Structure Activity Relationship Sar and Structural Modification Studies of 1 3,4 Diethoxybenzoyl Azepane Analogues
Impact of Substituents on Azepane Ring Conformation and Biological Activity
The azepane ring, a seven-membered saturated heterocycle, is conformationally flexible, capable of adopting various twist-chair and boat-like conformations. This flexibility can be both an advantage and a challenge in drug design. The specific conformation adopted by the ring is critical for how a ligand fits into a receptor's binding pocket, and thus, for its biological activity. nih.gov Introducing substituents onto the azepane ring is a key strategy to reduce conformational flexibility and lock the ring into a more bioactive conformation. nih.gov
Research on related N-acylated heterocycles demonstrates that the position, size, and nature of substituents on the cyclic amine can drastically alter binding affinity. For instance, small alkyl groups (e.g., methyl, ethyl) or functional groups at the C-2, C-3, or C-4 positions can serve as steric guides, favoring one conformation over others. The electronic properties of these substituents can also influence interactions with the target protein.
Table 1: Representative SAR of Azepane Ring Modifications on a Hypothetical Target
| Compound ID | Azepane Ring Modification | Rationale | Predicted Impact on Activity |
| Parent | Unsubstituted | Baseline compound | Moderate |
| Analogue A | 2-Methyl | Introduces steric bulk near the amide linker, potentially restricting rotation and favoring a specific ring pucker. | Increase or Decrease |
| Analogue B | 3-Hydroxy | Adds a hydrogen bond donor/acceptor group, potentially forming a new key interaction with the receptor. | Potential Increase |
| Analogue C | 4,4-Difluoro | Alters local electronics and may influence metabolic stability and membrane permeability. | Variable |
| Analogue D | 3-Phenyl | Adds a large, hydrophobic group that could explore a deeper pocket in the receptor. | Potential Increase |
This table is representative, illustrating the principles of SAR. The predicted impact is hypothetical and would require experimental validation for a specific biological target.
Role of the Benzoyl Moiety in Ligand-Receptor Interactions
The benzoyl moiety serves as a critical anchor for the molecule, participating in key interactions with protein targets. The central carbonyl group of the amide is a potent hydrogen bond acceptor, a feature essential for the binding of many ligands. nih.gov Furthermore, the phenyl ring itself is crucial for establishing non-covalent interactions that stabilize the ligand-receptor complex.
Key interactions involving the phenyl ring include:
π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the receptor binding site.
Hydrophobic Interactions: The nonpolar surface of the phenyl ring can favorably interact with hydrophobic pockets within the protein, displacing water molecules and increasing binding affinity. nih.gov
Cation-π Interactions: The electron-rich face of the aromatic ring can interact with positively charged residues such as lysine (B10760008) or arginine.
SAR studies often probe the importance of this moiety by replacing it with various bioisosteres. pressbooks.pub For example, replacing the phenyl ring with a heteroaromatic ring (e.g., pyridine, thiophene) can introduce new hydrogen bonding capabilities and alter the electronic distribution. pressbooks.pub Alternatively, replacing it with non-aromatic, conformationally restricted scaffolds like a bicyclo[1.1.1]pentane or cubane (B1203433) can help determine the importance of the ring's aromaticity versus its role as a rigid spacer.
Influence of Ethoxy Groups on Pharmacological Profiles
The two ethoxy groups at the 3- and 4-positions of the benzoyl ring significantly influence the compound's pharmacological profile. Alkoxy groups, such as methoxy (B1213986) or ethoxy, are common in medicinal chemistry and can modulate a ligand's properties in several ways. nih.gov
Electronic Effects: As electron-donating groups, the ethoxy substituents increase the electron density of the phenyl ring, which can enhance cation-π interactions. Their presence and position dictate the molecule's electrostatic potential and dipole moment, which are critical for molecular recognition. nih.gov
Lipophilicity and Solubility: The ethoxy groups are more lipophilic than smaller methoxy groups. This increased lipophilicity can enhance membrane permeability and access to targets within the central nervous system. However, it may also increase metabolic liability or non-specific binding.
Steric and Conformational Effects: The orientation of the ethoxy groups can influence the preferred conformation of the entire benzoyl moiety relative to the azepane ring. Studies comparing methoxy- and ethoxy-substituted compounds have shown that the larger ethoxy group can lead to distinct crystalline packing and intermolecular interactions, which reflects its influence on molecular shape. scielo.brresearchgate.net
Metabolic Stability: The oxygen atoms of the ethoxy groups can serve as hydrogen bond acceptors, interacting with receptor residues. researchgate.net The ethyl groups themselves may be subject to metabolic O-dealkylation by cytochrome P450 enzymes, making this position a potential site of metabolism.
Table 2: Comparison of Alkoxy Substituents on a Phenyl Ring Scaffold
| Substituent | Relative Lipophilicity | H-Bond Acceptor Strength | Potential Metabolic Liability |
| 3,4-Dimethoxy | Lower | Strong | O-demethylation |
| 3,4-Diethoxy | Higher | Strong | O-deethylation |
| 3,4-Dipropoxy | Highest | Strong | O-depropylation, chain oxidation |
| 3-Hydroxy, 4-Ethoxy | Lower (due to OH) | Donor and Acceptor | Glucuronidation at OH |
This table provides a generalized comparison based on established medicinal chemistry principles.
Design and Synthesis of Focused Libraries for SAR Exploration
To efficiently explore the structure-activity relationships of 1-(3,4-diethoxybenzoyl)azepane, medicinal chemists would employ a strategy of designing and synthesizing focused compound libraries. Unlike high-throughput screening of vast, diverse collections, a focused library is a smaller, rationally designed set of compounds that systematically probes specific structural features of the lead compound. pharmafeatures.com
The design of such a library would be based on the SAR principles discussed above:
Azepane-Focused Sub-library: A set of compounds would be synthesized where the 1-(3,4-diethoxybenzoyl) core remains constant, but various substituents are installed at different positions of the azepane ring.
Benzoyl-Focused Sub-library: Another set would maintain the azepane ring but vary the substitution pattern on the benzoyl ring. This could include moving the ethoxy groups (e.g., to the 2,4- or 3,5-positions), replacing them with different alkoxy groups (methoxy, propoxy), or introducing other functional groups (halogens, amides, etc.).
Synthesis would likely involve parallel synthesis techniques. A common route would be the amide coupling of a series of substituted azepanes with 3,4-diethoxybenzoyl chloride, or conversely, coupling azepane with a library of substituted benzoic acids. This approach allows for the rapid generation of dozens of related analogues for biological testing, accelerating the identification of compounds with improved potency, selectivity, or pharmacokinetic properties.
Development of Novel Linker Strategies in Azepane-Based Ligands
Beyond optimizing the intrinsic activity of the molecule, a potent this compound analogue could be incorporated into more complex therapeutic constructs using advanced linker technologies. In this context, the azepane-based ligand would serve as the "payload" or "warhead" that is delivered to a specific cell type or tissue.
This strategy is prominent in the development of Antibody-Drug Conjugates (ADCs), where a highly potent molecule is attached to an antibody that targets a protein specifically expressed on cancer cells. The linker plays a crucial role and can be designed to be either:
Non-cleavable: The payload remains attached to the antibody, and the entire complex exerts the biological effect after being internalized by the target cell.
Cleavable: The linker is designed to be stable in circulation but is cleaved upon reaching the target tissue, releasing the payload. Cleavage can be triggered by specific conditions in the target microenvironment, such as low pH in endosomes or the presence of specific enzymes like cathepsins.
For an azepane-based ligand, a linker could be attached to a functional group synthetically introduced onto the azepane ring or the benzoyl moiety, provided it does not disrupt the key binding interactions. This approach could transform a potent but systemically active compound into a highly targeted therapeutic, improving its efficacy while minimizing off-target effects.
Metabolism and Pharmacokinetic Studies of 1 3,4 Diethoxybenzoyl Azepane in Non Human Biological Systems
In Vitro Metabolic Stability in Hepatic Microsomes
The initial assessment of a new chemical entity's metabolic fate often begins with in vitro metabolic stability assays. These experiments utilize subcellular fractions from the liver, such as liver S9 fractions or hepatocytes, from various animal species to predict how the compound might be cleared in a living organism. nih.govnih.gov The stability of a compound is typically measured by its rate of disappearance when incubated with these liver preparations in the presence of necessary cofactors. if-pan.krakow.pl
For a compound like 1-(3,4-diethoxybenzoyl)azepane, metabolic stability would be evaluated across species commonly used in preclinical studies, such as mice, rats, dogs, and monkeys. frontiersin.org This cross-species comparison helps in selecting the most appropriate animal model for further in vivo studies by identifying the species whose metabolic profile most closely resembles that of humans. A high rate of metabolism in these systems would suggest a high first-pass metabolism in the liver, potentially leading to low oral bioavailability. nih.gov
Illustrative Data Table: In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mouse | 25 | 27.7 |
| Rat | 18 | 38.5 |
| Dog | 45 | 15.4 |
| Monkey | 52 | 13.3 |
| Human | 48 | 14.4 |
Identification of Major Metabolites in Animal Models
Following the determination of metabolic stability, the next step involves identifying the chemical structures of the major metabolites. This is crucial as metabolites can have their own pharmacological or toxicological profiles. openaccessgovernment.org This process typically involves incubating this compound with liver microsomes or hepatocytes and analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).
For this compound, likely metabolic pathways would include:
O-dealkylation: Removal of one or both ethyl groups from the diethoxy moiety.
Hydroxylation: Addition of a hydroxyl group to the azepane ring or the aromatic ring.
Amide hydrolysis: Cleavage of the amide bond connecting the benzoyl group and the azepane ring.
The identification of these metabolites in various animal models provides insight into potential species differences in metabolic pathways. frontiersin.org
Enzyme Kinetics of Metabolizing Enzymes in Animal Models
To further characterize the metabolism, enzyme kinetic studies are performed to identify the specific enzymes responsible for the compound's breakdown, most commonly Cytochrome P450 (CYP) isoforms. nih.govnih.gov This is often achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in liver microsome incubations. nih.gov
Understanding which CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are involved is critical for predicting potential drug-drug interactions. openaccessgovernment.orgnih.gov For instance, if this compound is found to be primarily metabolized by CYP3A4, its clearance could be affected by co-administered drugs that inhibit or induce this enzyme. drugbank.com Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are determined to describe the affinity of the enzyme for the compound and its maximum rate of metabolism. if-pan.krakow.pl
Illustrative Data Table: Enzyme Kinetics for the Formation of a Major Metabolite
| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) |
| CYP1A2 | > 50 | Not Determined |
| CYP2C9 | 28.4 | 15.2 |
| CYP2C19 | 35.1 | 10.8 |
| CYP2D6 | > 50 | Not Determined |
| CYP3A4 | 8.2 | 45.7 |
Absorption, Distribution, and Excretion (ADE) Profiles in Pre-Clinical Species
Absorption, Distribution, and Excretion (ADE) studies, often conducted in animal models like rats or dogs, provide a comprehensive in vivo picture of the compound's pharmacokinetic profile. nih.gov
Absorption: This part of the study would determine the rate and extent to which this compound is absorbed into the bloodstream after oral administration, providing data on its bioavailability.
Distribution: This involves assessing how the compound distributes into various tissues and organs throughout the body. The volume of distribution (Vd) is a key parameter derived from these studies. nih.gov
Excretion: This component identifies the primary routes through which the compound and its metabolites are eliminated from the body, typically via urine and feces. fao.org
Illustrative Data Table: Pharmacokinetic Parameters in Rat and Dog
| Parameter | Rat | Dog |
| Oral Bioavailability (%) | 35 | 60 |
| Volume of Distribution (L/kg) | 3.5 | 2.1 |
| Plasma Clearance (mL/min/kg) | 25.8 | 10.2 |
| Elimination Half-Life (h) | 4.2 | 6.8 |
| Primary Route of Excretion | Feces | Urine |
Future Research Directions and Academic Utility of 1 3,4 Diethoxybenzoyl Azepane
Potential as a Chemical Probe for Biological Pathway Research
A chemical probe is a small molecule used to study and manipulate biological systems. Given the pharmacological activities of related compounds, 1-(3,4-diethoxybenzoyl)azepane holds promise as a chemical probe. For instance, N-benzylated azepane derivatives have demonstrated potent inhibitory effects on monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.govacs.orgunibe.ch This suggests that this compound could be investigated for its potential to modulate these same pathways, which are critical in a variety of neuropsychiatric disorders.
Furthermore, the diethoxy substitution on the benzoyl ring could be systematically varied to explore its impact on selectivity and potency for different biological targets. By creating a library of analogous compounds, researchers could dissect the roles of specific transporters or receptors in complex signaling cascades.
Table 1: Hypothetical Target Profile for this compound as a Chemical Probe
| Target | Predicted Activity | Rationale |
| Norepinephrine Transporter (NET) | Inhibitor | Based on activity of N-benzylated azepanes. nih.govacs.org |
| Dopamine Transporter (DAT) | Inhibitor | Based on activity of N-benzylated azepanes. nih.govacs.org |
| Sigma-1 Receptor (σ-1R) | Inhibitor | Potential for polypharmacology, as seen in related scaffolds. nih.gov |
Applications in the Development of New Synthetic Methodologies
The synthesis of seven-membered rings like azepane presents an ongoing challenge for synthetic organic chemists. researchgate.net The development of novel and efficient synthetic routes to this compound and its derivatives could contribute significantly to the field. Key synthetic strategies that could be explored include:
Ring-closing metathesis: This powerful technique has been utilized for the construction of azepine rings. samphina.com.ng
Ring-expansion reactions: Methods involving the expansion of smaller rings, such as pyrrolidines, have been successfully employed to create azepane structures. researchgate.netresearchgate.net
Metal-catalyzed cyclization: Palladium- and other metal-catalyzed reactions offer efficient ways to form the azepine core. nih.gov
The synthesis of this compound would likely involve the acylation of the azepane nitrogen with 3,4-diethoxybenzoyl chloride. The efficiency and substrate scope of this reaction under various conditions could be a subject of methodological studies.
Contributions to the Understanding of Structure-Function Relationships in Azepane Chemistry
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. This compound provides a valuable template for such investigations. By systematically modifying both the azepane and benzoyl moieties, researchers can gain insights into the structural requirements for biological activity. For example, the position and nature of the alkoxy groups on the benzoyl ring could be altered to understand their influence on target binding. Similarly, substitutions on the azepane ring could be explored to modulate pharmacokinetic properties. nih.gov
Detailed SAR studies have been conducted on other azepane derivatives, revealing the importance of specific substitutions for activities such as cathepsin K inhibition. samphina.com.ng A similar approach with this compound could elucidate key interactions with its biological targets.
Table 2: Proposed Modifications for SAR Studies of this compound
| Moiety to Modify | Proposed Changes | Potential Impact on Function |
| Benzoyl Ring | Vary position and identity of alkoxy groups (e.g., methoxy (B1213986), propoxy) | Alter target selectivity and potency |
| Benzoyl Ring | Introduce other substituents (e.g., halogens, nitro groups) | Modulate electronic properties and binding interactions |
| Azepane Ring | Introduce substituents at various positions | Influence conformational preference and metabolic stability |
| Azepane Ring | Fuse with other rings to create bicyclic systems | Constrain conformation and potentially increase potency nih.gov |
Role as a Scaffold for Rational Drug Design (Pre-Lead Optimization)
The azepane nucleus is considered a "privileged scaffold" in drug discovery due to its presence in numerous bioactive compounds. researchgate.netnih.gov As such, this compound can serve as a starting point for the rational design of new therapeutic agents. Its structure is amenable to computational modeling and docking studies to predict binding modes with various enzymes and receptors.
The diazepine (B8756704) family, which shares the seven-membered ring system, includes compounds with a wide range of therapeutic uses, including as analgesics, anticonvulsants, and antidepressants. researchgate.net This highlights the potential for azepane-based compounds to be developed for similar indications. The benzoyl group of this compound provides a handle for introducing further chemical diversity, a key step in lead optimization.
Emerging Areas of Research in Benzoyl-Azepane Chemistry
The field of azepine chemistry is continually evolving, with new applications and synthetic methods being discovered. Research into dibenzo[b,f]azepines, for example, has expanded beyond pharmaceuticals into materials science, with applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. nih.govresearchgate.net While this compound is not a dibenzo[b,f]azepine, the exploration of its electronic and photophysical properties could be an emerging area of research.
Furthermore, the development of novel catalytic systems, such as gold-catalyzed annulations, is enabling the synthesis of complex azepine derivatives. researchgate.net Applying these advanced synthetic techniques to the this compound scaffold could lead to the discovery of new compounds with unique biological activities. The degradation of the related benzoyl peroxide to the carcinogen benzene (B151609) under certain conditions also highlights the importance of stability studies for any new benzoyl-containing compounds. nih.gov
Q & A
Q. What synthetic routes are effective for preparing 1-(3,4-diethoxybenzoyl)azepane with high yield and purity?
Methodological Answer:
- Key Steps :
- Acylation of Azepane : React azepane with 3,4-diethoxybenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Intermediate Handling : Use 3,4-diethoxybenzoyl fluoride as a reactive acylating agent to improve electrophilicity and reduce side reactions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to isolate the product.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of azepane to benzoyl chloride) to minimize unreacted starting material.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the azepane ring (δ 1.5–2.2 ppm for methylene protons) and diethoxybenzoyl group (δ 4.0–4.2 ppm for ethoxy protons; aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 306.18 (calculated for C₁₈H₂₅NO₃).
- IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹ .
Q. How do the 3,4-diethoxy substituents influence the compound’s electronic and steric properties compared to other aryl groups?
Methodological Answer:
- Electronic Effects : The ethoxy groups donate electron density via resonance, increasing nucleophilicity of the benzoyl ring. This contrasts with electron-withdrawing groups (e.g., nitro in 1-(4-nitrophenyl)azepane), which reduce reactivity in electrophilic substitutions .
- Steric Effects : Diethoxy groups introduce bulk, potentially hindering access to the carbonyl carbon in nucleophilic reactions. Compare with smaller substituents (e.g., fluoro in fluorophenyl analogs) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic attacks on the azepane ring?
Methodological Answer:
- Ring Conformation : The seven-membered azepane ring adopts a chair-like conformation, directing nucleophiles to the less hindered equatorial position .
- Computational Modeling : Use DFT calculations to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbon) as primary attack sites .
- Case Study : Compare reactivity with piperidine analogs (six-membered rings), where steric constraints differ significantly .
Q. How can computational methods predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to serotonin receptors (5-HT₂A), leveraging the diethoxy group’s π-π stacking potential with aromatic residues .
- MD Simulations : Perform 100-ns simulations to assess stability of ligand-receptor complexes, focusing on hydrogen bonds between the carbonyl group and Thr156 .
- SAR Analysis : Compare with analogs (e.g., 1-(3,4-dimethoxybenzoyl)azepane) to quantify substituent effects on binding affinity .
Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
Methodological Answer:
- Experimental Variables :
- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., HepG2 vs. MCF-7) can explain variability .
- Purity : Verify compound purity (>98% via HPLC) to exclude confounding effects from synthesis byproducts.
- Dose-Response Analysis : Conduct IC₅₀ assays across a wider concentration range (0.1–100 µM) to identify threshold effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
